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Compound of Interest

Compound Name: 3,4-Difluorobenzoic acid

Cat. No.: B048323

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,4-
Difluorobenzoic acid (CAS No. 455-86-7), a compound of interest in pharmaceutical and
materials science research. The following sections present detailed Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols employed for their acquisition.

Spectroscopic Data Summary

The empirical formula for 3,4-Difluorobenzoic acid is C7H4F202 with a molecular weight of
158.10 g/mol .[1][2] The spectroscopic data presented below provides critical information for
the structural elucidation and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules in solution.

IH NMR Data
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment

~7.9-8.1 m - H-6

~7.8-7.9 m - H-2

~7.3-7.4 m - H-5

~11.0-13.0 brs - -COOH
13C NMR Data

Chemical Shift (8) ppm Assighment

~165 C=0

~150-155 (dd) C-3,C-4

~125-130 Aromatic CH

~115-120 (d) Aromatic CH

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
spectrum of 3,4-Difluorobenzoic acid exhibits characteristic absorption bands corresponding
to its carboxylic acid and fluorinated aromatic structure.

Wavenumber (cm~?)

Functional Group Assignment

~2500-3300 (broad)

O-H stretch (Carboxylic acid dimer)

~1700 C=0 stretch (Carboxylic acid)
~1600, ~1500 C=C stretch (Aromatic ring)
~1200-1300 C-O stretch

~1100-1200 C-F stretch

~900 O-H bend (out-of-plane)
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Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound. The electron ionization (EI) mass spectrum of 3,4-Difluorobenzoic acid shows the
molecular ion peak and characteristic fragmentation patterns.

mlz Relative Intensity (%) Assignment

158 ~80 [M]* (Molecular ion)
141 100 [M-OH]*

113 ~70 [M-COOH]*

87 ~20 [CsH2F2]*

63 ~25 [CsHs]*

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented
above.

NMR Spectroscopy

Sample Preparation:

o Approximately 5-10 mg of 3,4-Difluorobenzoic acid is dissolved in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls or DMSO-ds).

e The solution is transferred to a 5 mm NMR tube.
Data Acquisition:

e 1H NMR: Spectra are typically acquired on a 300 or 400 MHz spectrometer. Key parameters
include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2
seconds. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

e 13C NMR: Spectra are acquired on the same instrument, typically with proton decoupling.
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Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

» Approximately 1-2 mg of 3,4-Difluorobenzoic acid is finely ground with ~100 mg of dry
potassium bromide (KBr) using an agate mortar and pestle.

e The mixture is pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
o The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

e The spectrum is recorded over the range of 4000-400 cm~1. A background spectrum of a
pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and lonization:

» Adilute solution of 3,4-Difluorobenzoic acid in a volatile solvent (e.g., methanol or
dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph
(GC-MS).

 In the ion source, the sample is vaporized and bombarded with a beam of electrons (typically
at 70 eV) to induce ionization and fragmentation (Electron lonization - EI).

Data Acquisition:

e The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., a quadrupole).

e Adetector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 3,4-Difluorobenzoic acid.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b048323?utm_src=pdf-body
https://www.benchchem.com/product/b048323?utm_src=pdf-body
https://www.benchchem.com/product/b048323?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory
Check Availability & Pricing

General Workflow for Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 3,4-Difluorobenzoic acid [webbook.nist.gov]
e 2. 3,4-Difluorobenzoic acid [webbook.nist.gov]

 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 3,4-
Difluorobenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b048323#spectroscopic-data-for-3-4-difluorobenzoic-
acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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